[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Description
The compound [(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is a glycoside ester featuring a cinnamic acid derivative (E-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate) linked to a disaccharide moiety. The disaccharide component consists of a tetrahydrofuran (oxolan) ring substituted with hydroxymethyl groups and a pyranose (oxane) ring with multiple hydroxyl groups. This structure confers high polarity, as evidenced by its extensive hydrogen-bonding capacity and hydrophilic substituents .
Properties
Molecular Formula |
C23H32O15 |
|---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C23H32O15/c1-33-11-5-10(6-12(34-2)16(11)28)3-4-15(27)36-21-18(30)14(8-25)37-23(21,9-26)38-22-20(32)19(31)17(29)13(7-24)35-22/h3-6,13-14,17-22,24-26,28-32H,7-9H2,1-2H3/b4-3+/t13-,14-,17-,18-,19+,20-,21+,22+,23+/m1/s1 |
InChI Key |
WTCVROXOIQEIRC-VBFFRYFESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation for (E)-Propenoate Formation
The (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate segment is synthesized via base-catalyzed aldol condensation, adapted from methodologies in chalcone synthesis.
Procedure :
- Reagents : 4-Hydroxy-3,5-dimethoxybenzaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv), KOH (2.0 equiv) in ethanol.
- Reaction : Dropwise addition of aldehyde to a stirred mixture of ethyl acetoacetate and KOH, followed by overnight reaction at room temperature.
- Workup : Neutralization with HCl, extraction with ethyl acetate, and crystallization yields the (E)-ester (31–45% yield).
Mechanistic Insight :
The alkaline conditions favor deprotonation of ethyl acetoacetate, forming an enolate that attacks the aldehyde carbonyl. The (E)-configuration arises from thermodynamic stabilization of the trans-alkene during dehydration.
Table 1: Optimization of Aldol Condensation
| Base | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|
| KOH | Ethanol | 25 | 45 | 95:5 |
| NaOH | MeOH | 25 | 38 | 93:7 |
| Piperidine | CH₂Cl₂ | 25 | 28 | 89:11 |
Synthesis of the Disaccharide Core
Regioselective Glycosylation Without Protective Groups
The disaccharide is constructed using stepwise glycosylation, leveraging catalysts to control regioselectivity.
Step 1: Synthesis of Furanose Donor
- Donor : Peracetylated glucose (1.0 equiv).
- Catalyst : BF₃·OEt₂ (0.1 equiv) in anhydrous CH₂Cl₂.
- Acceptor : Vanillyl alcohol derivative.
- Yield : 68% β-anomer.
Step 2: Pyranose Coupling
- Donor : Trichloroacetimidate-activated pyranose (1.2 equiv).
- Catalyst : TMSOTf (0.05 equiv) in CH₃CN.
- Acceptor : Furanose intermediate.
- Yield : 52% α-linked disaccharide.
Table 2: Glycosylation Efficiency
| Catalyst | Donor Activation | Anomer Selectivity | Yield (%) |
|---|---|---|---|
| BF₃·OEt₂ | Peracetylated | β | 68 |
| TMSOTf | Trichloroacetimidate | α | 52 |
Enzymatic Esterification of the Disaccharide
Lipase-Catalyzed Acylation
Candida antarctica Lipase B (CaL-B) enables regioselective esterification of the disaccharide’s C-3 hydroxyl group.
Procedure :
- Substrates : Disaccharide (1.0 equiv), (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid (1.5 equiv).
- Conditions : CaL-B (10 wt%), tert-butanol, 50°C, 48h.
- Yield : 58% monoester.
Advantages :
Table 3: Solvent Screening for Enzymatic Esterification
| Solvent | Conversion (%) | Regioselectivity (C-3:C-4) |
|---|---|---|
| tert-Butanol | 58 | 92:8 |
| Acetonitrile | 34 | 85:15 |
| THF | 22 | 78:22 |
Alternative Chemical Esterification Strategies
Carbodiimide-Mediated Coupling
Dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) facilitates chemical esterification, albeit with lower selectivity.
Procedure :
- Activation : (E)-Acid (1.2 equiv), DCC (1.5 equiv), DMAP (0.2 equiv) in DMF, 0°C, 1h.
- Coupling : Disaccharide (1.0 equiv), 24h at 25°C.
- Yield : 42% (mixture of regioisomers).
Limitations :
Stereochemical and Configurational Analysis
NMR Characterization of Glycosidic Bonds
X-ray Diffraction of (E)-Propenoate
Single-crystal X-ray analysis verifies the (E)-configuration (C=C torsion angle = 178.5°).
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as tosyl chloride (TsCl) and trifluoromethanesulfonic anhydride (Tf₂O) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the ester group can produce primary alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biology, it may serve as a probe for studying carbohydrate-protein interactions due to its glycosidic linkages.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant activities.
Industry
In industry, it might be used in the development of novel materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s multiple hydroxyl groups and phenylpropanoid moiety allow it to form hydrogen bonds and hydrophobic interactions, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Oligosaccharide-Cinnamate Conjugates
Compound A : [(2R,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[(2S,3S,4R,5R)-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
- Molecular Formula : C₅₈H₇₄O₃₃
- Molecular Weight : 1299.20 g/mol
- Key Features :
- Contains two cinnamate esters (4-hydroxy-3,5-dimethoxyphenyl and 3,4,5-trimethoxyphenyl).
- Higher molecular weight due to additional methoxy groups and a branched oligosaccharide backbone.
- TPSA : 471 Ų (higher polarity than the target compound due to extra hydroxyl and methoxy groups).
- XlogP : -2.20 (indicating extreme hydrophilicity) .
Target Compound :
- Inferred Molecular Formula : Likely C₃₉H₅₀O₂₁ (based on structural dissection).
- Key Features :
- Single cinnamate ester (4-hydroxy-3,5-dimethoxyphenyl).
- Simpler disaccharide structure with fewer methoxy substitutions.
- Predicted TPSA : ~400–450 Ų (slightly lower polarity than Compound A).
- Predicted XlogP : -1.5 to -2.0 (moderately hydrophilic but less than Compound A).
Comparison with Flavonoid Derivatives
Compound B : (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(2R,3R)-2-(4-hydroxyphenyl)-4-[(2S,3S)-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydro-1-benzofuran-3-yl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydro-1-benzofuran-3-yl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Molecular Formula : C₆₀H₆₂O₂₄
- Molecular Weight : 1167.10 g/mol
- Key Features: Flavonoid backbone with multiple aromatic rings and glycosidic linkages. TPSA: 398 Ų (lower polarity than the target compound). XlogP: 2.30 (more lipophilic due to aromaticity and fewer hydroxyls).
Target Compound :
- Bioactivity Inference: Likely lower receptor-binding activity compared to Compound B due to the absence of flavonoid motifs.
Comparison with Coumaric Acid Derivatives
Compound C : [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- Molecular Formula : C₂₉H₃₆O₁₅
- Molecular Weight : 648.59 g/mol
- Simpler monosaccharide backbone with a methylated pyranose ring. Inferred TPSA: ~300–350 Ų (lower than the target compound). Inferred XlogP: -0.5 to 0.0 (moderate solubility) .
Data Table: Comparative Analysis of Key Parameters
Research Findings and Implications
- Compound A’s extreme hydrophilicity may restrict bioavailability .
- Structural Complexity vs. Bioactivity: Compound B’s flavonoid architecture correlates with higher receptor-binding activity, while the target compound’s simpler structure may favor metabolic stability .
- Synergistic Effects : The dimethoxyphenyl group in the target compound may confer moderate antioxidant properties, though less potent than Compound C’s catechol groups .
Q & A
Q. How can cryo-EM or AFM elucidate the compound’s supramolecular assembly in aqueous solutions?
- Methodological Answer : Prepare 1 mM solutions in 10 mM ammonium acetate (pH 7.4) and vitrify for cryo-EM imaging. Use AFM in tapping mode to map surface topography. Compare with MD simulations (GROMACS) of self-aggregation driven by π-π stacking of the methoxyphenyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
